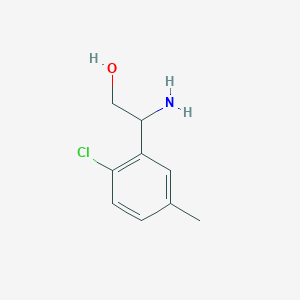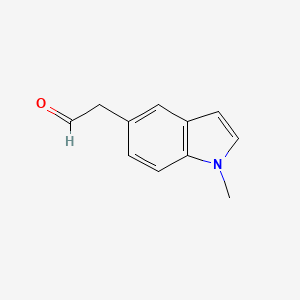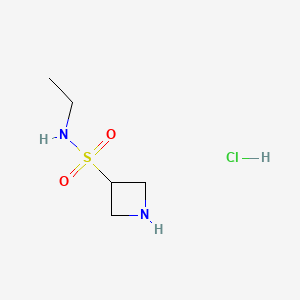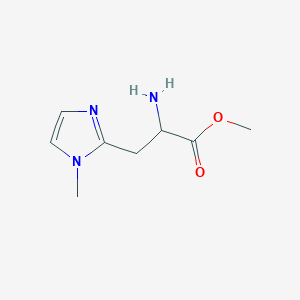
methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate typically involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst and sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate involves its interaction with specific molecular targets. The compound’s imidazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazol-2-yl derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
2-Amino-3-(1H-imidazol-2-yl)propanoate derivatives: These compounds have similar amino acid-like structures and biological activities.
Uniqueness
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 2-amino-3-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-3-10-7(11)5-6(9)8(12)13-2/h3-4,6H,5,9H2,1-2H3 |
InChI-Schlüssel |
QTIZRTIXDIPFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
![[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine](/img/structure/B13563377.png)


![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
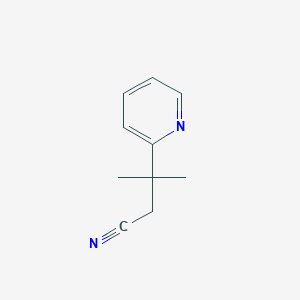
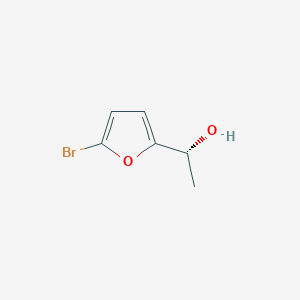
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
